N-isoquinolin-5-ylfuran-2-carboxamide
Description
N-Isoquinolin-5-ylfuran-2-carboxamide is a heterocyclic compound featuring an isoquinoline moiety linked to a furan-2-carboxamide group via an amide bond. Its molecular structure combines aromatic and electron-rich systems, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes such as kinases or microbial proteins. The synthesis of such compounds typically involves coupling reactions between activated carboxylic acid derivatives (e.g., furan-2-carboxylic acid) and amino-substituted heterocycles (e.g., 5-aminoisoquinoline) under anhydrous conditions in polar aprotic solvents like DMF, as seen in analogous synthetic protocols for nitro-substituted furan derivatives .
Properties
IUPAC Name |
N-isoquinolin-5-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(13-5-2-8-18-13)16-12-4-1-3-10-9-15-7-6-11(10)12/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIMKGIPWKSOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
N-Isoquinolin-5-ylfuran-2-carboxamide belongs to a broader class of heterocyclic carboxamides. Key analogues include:
N-(Quinolin-3-yl)furan-2-carboxamide: Replaces the isoquinoline ring with a quinoline moiety, altering electronic properties and binding interactions.
5-Nitrofuran-2-carboxamide Derivatives: Nitro groups at the furan C5 position (e.g., 5-nitrofuran-2-carboxylic acid derivatives) increase electrophilicity, enhancing antimicrobial activity but also elevating cytotoxicity due to reactive metabolite formation . this compound lacks this nitro group, which may reduce oxidative stress-related toxicity while maintaining moderate bioactivity.
2-Cyano-N-[(methylamino)carbonyl]acetamide: Shares an amide backbone but incorporates cyano and methylurea substituents. Limited toxicological data for this compound highlight the importance of thorough safety evaluations for structurally related molecules like this compound .
Comparative Data Table
Research Findings and Discussion
- Synthesis and Bioactivity: The absence of a nitro group in this compound may reduce metabolic activation risks compared to 5-nitrofuran analogues, though this could also lower antimicrobial potency .
- Structure-Activity Relationships (SAR): Isoquinoline’s planar structure improves binding to hydrophobic enzyme pockets versus quinoline derivatives. Electron-donating groups (e.g., amide) enhance solubility but may reduce membrane permeability.
- Toxicological Considerations: Analogues like 2-cyano-N-[(methylamino)carbonyl]acetamide underscore the need for comprehensive toxicity profiling, as incomplete data can hinder therapeutic development .
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